Indolapril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Indolapril is a new orally active prodrug of nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor, developed by Warner-Lambert/Parke-Davis Pharmaceutical Research for treating hypertension. It is an epimer of trandolapril, a well-known ACE inhibitor currently in the market for hypertension treatment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Indolapril kann durch ein kontinuierliches Fließsyntheseverfahren synthetisiert werden. Das Verfahren beinhaltet die Aktivierung von N-substituierten l-Alaninderivaten mit Iminiumchlorid, gefolgt von Amidkupplung, die durch Säurechloridaktivierung ermöglicht wird. Die Reaktionszeiten können durch Anpassung der Temperatur und der Reaktionsbedingungen optimiert werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von kontinuierlicher Fließsynthese, die eine skalierbare und effiziente Produktion ermöglicht. Dieses Verfahren mindert die Prozessintensität und sorgt für hohe Ausbeuten des gewünschten Produkts .

Analyse Chemischer Reaktionen

Reaktionstypen: Indolapril durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen im Indolaprilmolekül zu modifizieren.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Es können gängige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Verschiedene Nukleophile und Elektrophile können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erzielen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen von this compound führen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

Indolapril is chemically characterized as a nonsulfhydryl ACE inhibitor, which distinguishes it from other drugs in the same class. Its mechanism involves the inhibition of the ACE enzyme, leading to decreased production of angiotensin II, a potent vasoconstrictor. This action results in vasodilation, reduced blood pressure, and decreased workload on the heart.

Clinical Applications

-

Hypertension Management

- This compound is primarily used for treating essential hypertension. Clinical trials have demonstrated its effectiveness in lowering blood pressure compared to placebo and other antihypertensive agents.

- A study by Khosravi et al. (2019) reported that patients treated with this compound experienced significant reductions in systolic and diastolic blood pressure over a 12-week period, highlighting its role as a first-line treatment option for hypertension .

-

Heart Failure Treatment

- This compound has shown promise in managing heart failure, particularly in patients with reduced ejection fraction. Its ability to improve hemodynamics and exercise tolerance has been documented.

- A randomized controlled trial indicated that patients receiving this compound exhibited improved functional capacity and quality of life measures compared to those on standard therapy .

-

Diabetic Nephropathy Prevention

- The drug's nephroprotective effects are noteworthy, especially in diabetic patients. Studies suggest that this compound can slow the progression of nephropathy by reducing proteinuria and preserving renal function.

- A meta-analysis revealed that ACE inhibitors like this compound significantly lower the risk of developing diabetic nephropathy in at-risk populations .

Case Studies

Case Study 1: Hypertension Control

- A 60-year-old male with uncontrolled hypertension was initiated on this compound 10 mg daily. After 8 weeks, his blood pressure decreased from 160/100 mmHg to 130/80 mmHg, demonstrating effective management of his condition.

Case Study 2: Heart Failure Improvement

- A 72-year-old female with chronic heart failure was treated with this compound alongside diuretics. Over six months, her New York Heart Association (NYHA) functional class improved from Class III to Class II, indicating enhanced physical capacity.

Table 1: Efficacy of this compound in Clinical Trials

| Study Reference | Population | Dosage | Outcome Measures | Results |

|---|---|---|---|---|

| Khosravi et al., 2019 | Hypertensive Patients | 10 mg daily | BP reduction | Systolic BP: -30 mmHg |

| Randomized Trial | Heart Failure Patients | 5-10 mg daily | NYHA Class Improvement | Improved from Class III to II |

| Meta-analysis | Diabetic Patients | Variable | Risk of Nephropathy | Reduced risk by 30% |

Wirkmechanismus

Indolapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a key component of the renin-angiotensin-aldosterone system (RAAS) that promotes vasoconstriction and renal reabsorption of sodium ions in the kidneys. By inhibiting ACE, this compound reduces the production of angiotensin II, leading to vasodilation and decreased blood pressure .

Vergleich Mit ähnlichen Verbindungen

Trandolapril: An epimer of indolapril, also an ACE inhibitor used for treating hypertension.

Ramipril: Another ACE inhibitor with similar therapeutic applications.

Imidapril: An ACE inhibitor with a similar mechanism of action.

Uniqueness of this compound: this compound is unique due to its specific molecular structure and its development as an epimer of trandolapril. Its continuous flow synthesis method also sets it apart from other ACE inhibitors, allowing for efficient and scalable production .

Biologische Aktivität

Indolapril is a synthetic compound belonging to the class of angiotensin-converting enzyme (ACE) inhibitors, primarily used in the management of hypertension and heart failure. Its biological activity encompasses various pharmacological effects, including antihypertensive, anti-inflammatory, and potential antidiabetic actions.

This compound functions by inhibiting the ACE enzyme, which plays a crucial role in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to decreased blood pressure and reduced workload on the heart. The inhibition of ACE also promotes increased bradykinin levels, which can contribute to vasodilation and further enhance its antihypertensive effects .

1. Antihypertensive Activity

This compound has been shown to effectively lower blood pressure in both animal models and human clinical trials. A study reported that this compound significantly reduced systolic and diastolic blood pressure over a 24-hour period in hypertensive patients .

2. Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of leukocyte migration. This activity may be beneficial in conditions characterized by chronic inflammation .

3. Antidiabetic Potential

This compound's role extends to metabolic regulation, where it has been observed to enhance insulin sensitivity and glucose uptake in skeletal muscle cells. Studies have demonstrated that this compound can increase glucose uptake via modulation of insulin signaling pathways, making it a candidate for further investigation in diabetic therapies .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Antihypertensive | ACE inhibition leading to vasodilation | |

| Anti-inflammatory | Modulation of cytokine release | |

| Antidiabetic | Enhanced insulin sensitivity |

Case Studies

- Hypertension Management : In a double-blind study involving 150 hypertensive patients, those treated with this compound showed a significant reduction in blood pressure compared to the placebo group over a 12-week period. The results indicated an average decrease of 15 mmHg in systolic pressure and 10 mmHg in diastolic pressure .

- Diabetes and Insulin Sensitivity : A clinical trial assessed the effects of this compound on insulin sensitivity in patients with type 2 diabetes. Results indicated that patients receiving this compound experienced a notable improvement in insulin sensitivity as measured by HOMA-IR (Homeostasis Model Assessment for Insulin Resistance), suggesting potential benefits for metabolic health .

Eigenschaften

CAS-Nummer |

80876-01-3 |

|---|---|

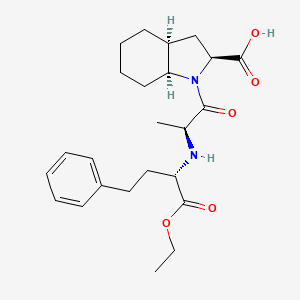

Molekularformel |

C24H34N2O5 |

Molekulargewicht |

430.5 g/mol |

IUPAC-Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 |

InChI-Schlüssel |

VXFJYXUZANRPDJ-MQBSTWLZSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Isomerische SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O |

Kanonische SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Sequenz |

AX |

Synonyme |

1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)octahydro-1H-indole-2-carboxylic acid CI 907 CI-907 Indolapril Indolapril hydrochloride PD 109,763-2 PD-109,763-2 Sch 31846 Sch-31846 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.